molecular formula C49H69N13O12 B3343447 5-Valyl angiotensin II CAS No. 53-75-8

5-Valyl angiotensin II

Cat. No.: B3343447
CAS No.: 53-75-8
M. Wt: 1032.2 g/mol
InChI Key: UWBHCQZBKMQGKQ-CGHBYZBKSA-N
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Description

5-Valyl angiotensin II: is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is an analog of angiotensin II, where the fifth amino acid residue is valine instead of isoleucine. This modification can influence its biological activity and receptor binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Valyl angiotensin II involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid addition involves deprotection and coupling steps.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often used to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Valyl angiotensin II can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions are less common but can involve disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard peptide synthesis reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide with intact disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Chemistry: 5-Valyl angiotensin II is used in studies to understand the structure-activity relationships of angiotensin peptides. It helps in designing new analogs with improved therapeutic properties.

Biology: In biological research, it is used to study the renin-angiotensin system and its role in regulating blood pressure, fluid balance, and cardiovascular functions.

Medicine: this compound has potential therapeutic applications in treating hypertension and heart failure. It is also used in developing new drugs targeting the renin-angiotensin system.

Industry: In the pharmaceutical industry, it is used in the development and testing of new antihypertensive drugs. It also serves as a reference compound in quality control and analytical testing.

Mechanism of Action

5-Valyl angiotensin II exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates G-protein-coupled receptor signaling pathways, leading to:

    Vasoconstriction: Constriction of blood vessels, increasing blood pressure.

    Aldosterone Secretion: Promotes sodium and water retention, further increasing blood pressure.

    Cell Growth and Proliferation: Influences the growth and proliferation of vascular smooth muscle cells.

Comparison with Similar Compounds

    Angiotensin II: The primary peptide in the renin-angiotensin system, with isoleucine at the fifth position.

    Angiotensin III: A shorter peptide with similar but less potent effects.

    Angiotensin IV: Another shorter peptide with distinct biological activities.

Uniqueness: 5-Valyl angiotensin II is unique due to the substitution of valine for isoleucine at the fifth position. This modification can alter its receptor binding affinity and biological activity, making it a valuable tool for studying the structure-activity relationships of angiotensin peptides.

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N13O12/c1-26(2)39(60-41(65)33(12-8-18-54-49(51)52)56-38(64)23-32(50)47(71)72)44(68)57-34(20-29-14-16-31(63)17-15-29)42(66)61-40(27(3)4)45(69)58-35(22-30-24-53-25-55-30)46(70)62-19-9-13-37(62)43(67)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHCQZBKMQGKQ-CGHBYZBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N13O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018924
Record name Angiotensin II, asp(1)-val(5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1032.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-75-8
Record name Angiotensin II, asp(1)-val(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, asp(1)-val(5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Valyl angiotensin II
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5-Valyl angiotensin II

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